2-(((4-BENZYL-1-PIPERAZINYL)IMINO)METHYL)BENZOIC ACID
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Overview
Description
2-(((4-BENZYL-1-PIPERAZINYL)IMINO)METHYL)BENZOIC ACID is a complex organic compound with the molecular formula C19H21N3O2 It is known for its unique structure, which includes a benzoic acid moiety linked to a piperazine ring via an imine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-BENZYL-1-PIPERAZINYL)IMINO)METHYL)BENZOIC ACID typically involves the reaction of 4-benzylpiperazine with a suitable benzoic acid derivative under specific conditions. One common method involves the condensation reaction between 4-benzylpiperazine and 2-formylbenzoic acid in the presence of a suitable catalyst, such as acetic acid, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(((4-BENZYL-1-PIPERAZINYL)IMINO)METHYL)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
2-(((4-BENZYL-1-PIPERAZINYL)IMINO)METHYL)BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(((4-BENZYL-1-PIPERAZINYL)IMINO)METHYL)BENZOIC ACID is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its imine and piperazine moieties. These interactions can modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-BENZYL-1-PIPERAZINYL)IMINO)METHYL)BENZOIC ACID METHYL ESTER
- 4-(((4-PHENYL-1-PIPERAZINYL)IMINO)METHYL)BENZOIC ACID
- 4-(((4-(2-METHOXYPHENYL)-1-PIPERAZINYL)IMINO)METHYL)BENZOIC ACID
Uniqueness
2-(((4-BENZYL-1-PIPERAZINYL)IMINO)METHYL)BENZOIC ACID is unique due to its specific structural features, such as the presence of both a benzoic acid and a piperazine ring linked by an imine group.
Properties
IUPAC Name |
2-[(E)-(4-benzylpiperazin-1-yl)iminomethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c23-19(24)18-9-5-4-8-17(18)14-20-22-12-10-21(11-13-22)15-16-6-2-1-3-7-16/h1-9,14H,10-13,15H2,(H,23,24)/b20-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHBVMFIACHIBB-XSFVSMFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)/N=C/C3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303092-65-1 |
Source
|
Record name | 2-(((4-BENZYL-1-PIPERAZINYL)IMINO)METHYL)BENZOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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